3-Iodo-4-methoxyaniline hydrochloride physical properties
3-Iodo-4-methoxyaniline hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 3-Iodo-4-methoxyaniline Hydrochloride
Abstract
3-Iodo-4-methoxyaniline hydrochloride is a substituted aniline derivative of significant interest in synthetic organic chemistry. As a crucial building block, it serves as a precursor in the development of complex molecular architectures, particularly within the pharmaceutical and dye industries.[1] Its utility in proteomics research and as a fine chemical intermediate underscores the necessity for a thorough understanding of its physical and chemical characteristics.[2] This guide provides a comprehensive overview of the core physical properties of 3-Iodo-4-methoxyaniline hydrochloride, offering researchers and drug development professionals a detailed reference for its characterization, handling, and application. We present tabulated data, validated experimental protocols for property determination, and a discussion of the spectroscopic signatures essential for structural confirmation and purity assessment.
Chemical Identity and Structure
The structural foundation of 3-Iodo-4-methoxyaniline hydrochloride is a benzene ring substituted with iodo, methoxy, and amino groups. The hydrochloride salt form enhances its stability and modifies its solubility profile compared to its free base counterpart.
| Identifier | Value | Source |
| Chemical Name | 3-Iodo-4-methoxyaniline hydrochloride | N/A |
| CAS Number | 261173-06-2 | [1][3] |
| Molecular Formula | C₇H₉ClINO | [1] |
| Molecular Weight | 285.51 g/mol | [1][3] |
| Synonyms | (3-iodo-4-methoxyphenyl)amine hydrochloride | [4] |
Core Physical Properties
The physical properties of a compound are critical for its application in synthesis, dictating the choice of solvents, reaction conditions, and purification methods. The data presented below is a consolidation of available information. It is crucial to distinguish between the free base (3-Iodo-4-methoxyaniline, CAS: 74587-12-5) and its hydrochloride salt, as their properties differ significantly.
| Property | Value (Hydrochloride Salt) | Value (Free Base) | Significance in Research & Development |
| Appearance | White to brown crystalline solid (Typical) | White to gray to brown powder/crystal | A primary, qualitative indicator of purity; deviations in color may suggest oxidation or impurities. |
| Melting Point | Data not available; expected to be higher than the free base. | 72-75 °C | A sharp melting range is a key criterion for purity. The salt form increases lattice energy, thus raising the melting point. |
| Boiling Point | 350.1 °C at 760 mmHg (Predicted)[1] | 321 °C[4][5] | High boiling point suggests low volatility. However, amine salts often decompose at or before their boiling point. This value should be considered with caution and distillation is not a recommended purification method. |
| Solubility | Expected to be soluble in polar protic solvents (e.g., water, methanol). | Soluble in Methanol[4][5] | Crucial for selecting reaction solvents, crystallization conditions, and liquid chromatography mobile phases. The ionic nature of the hydrochloride salt generally enhances aqueous solubility. |
| pKa | Not applicable | 4.24 ± 0.10 (Predicted for the conjugate acid)[4] | The pKa of the anilinium ion is fundamental to understanding the compound's behavior in different pH environments, affecting its reactivity and extraction behavior. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and assessing the purity of 3-Iodo-4-methoxyaniline hydrochloride. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group protons, and the ammonium protons.
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Aromatic Protons (Ar-H): Three signals in the aromatic region (~6.5-7.5 ppm), exhibiting coupling patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
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Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, typically found around 3.8-4.0 ppm.
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Ammonium Protons (-NH₃⁺): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration. In DMSO-d₆, this signal can be observed; in D₂O, it will exchange and become invisible.
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-
¹³C NMR: The carbon NMR spectrum should display seven unique signals for the seven carbon atoms in the molecule.
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Aromatic Carbons (Ar-C): Six distinct signals in the ~100-160 ppm region. The carbon bearing the iodine atom (C-I) will be shifted upfield compared to a C-H carbon, while the carbon attached to the oxygen (C-O) and nitrogen (C-NH₃⁺) will be shifted significantly downfield.
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Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
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N-H Stretch: A broad and strong absorption band in the region of 2800-3200 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).
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C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorption bands for the methoxy group are expected around 2850-2960 cm⁻¹.
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C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.
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C-O Stretch (Aryl Ether): A strong, characteristic band typically found between 1200-1275 cm⁻¹.
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C-I Stretch: A weak absorption in the far-infrared region, usually below 600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. When analyzed, the instrument will detect the mass of the free base cation.
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Molecular Ion Peak [M]⁺: The expected peak will correspond to the mass of the free base, C₇H₈INO, which is approximately 249.05 m/z.[4][5][6]
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Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will give a characteristic M+1 peak based on the natural abundance of ¹³C.
Experimental Protocols for Property Determination
The following protocols describe standard methodologies for determining the key physical properties of 3-Iodo-4-methoxyaniline hydrochloride in a research setting. These protocols are designed to be self-validating through adherence to established scientific principles.
Protocol: Melting Point Determination (Capillary Method)
Causality: The melting point is a definitive physical property that serves as a primary indicator of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol uses the established capillary method for its accuracy and small sample requirement.
Methodology:
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Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline sample into a fine, homogenous powder using a mortar and pestle.
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Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder down. Repeat until a sample height of 2-3 mm is achieved.
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Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
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Determination:
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Set a rapid heating rate (10-15 °C/min) for a preliminary rough measurement.
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Allow the apparatus to cool. Using a new capillary, heat rapidly to within 15-20 °C of the rough melting point.
-
Reduce the heating rate to 1-2 °C/min to ensure thermal equilibrium.
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-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Protocol: Qualitative Solubility Assessment
Causality: Understanding a compound's solubility is paramount for designing experiments, developing purification strategies (e.g., crystallization, extraction), and preparing solutions for analysis. This protocol systematically evaluates solubility in a range of common laboratory solvents.
Methodology:
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Preparation: Arrange a series of labeled test tubes or small vials.
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Aliquotting: Accurately weigh approximately 10 mg of 3-Iodo-4-methoxyaniline hydrochloride into each tube.
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Solvent Addition: Add 1.0 mL of a selected solvent to the first tube. Common solvents for screening include:
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Water (Polar, Protic)
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Methanol (Polar, Protic)
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Ethanol (Polar, Protic)
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Dichloromethane (DCM) (Nonpolar, Aprotic)
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Ethyl Acetate (Polar, Aprotic)
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Hexanes (Nonpolar, Aprotic)
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-
Mixing: Agitate the mixture vigorously using a vortex mixer for 30-60 seconds.
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Observation: Visually inspect the sample against a dark background. Classify the solubility as:
-
Soluble: The solid completely dissolves, leaving a clear solution.
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Partially Soluble: Some solid dissolves, but undissolved particles remain.
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Insoluble: The solid does not appear to dissolve at all.
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-
Repeat: Repeat steps 3-5 for each solvent in the screening panel.
Caption: Workflow for Qualitative Solubility Assessment.
Stability, Storage, and Safe Handling
Authoritative Grounding: Proper storage and handling are critical to maintain the integrity of the compound and ensure laboratory safety. The following recommendations are based on best practices for substituted anilines and information derived from related compounds.
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Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture absorption.[4][5] It is recommended to store it in a cool, dark place, with temperatures between 2-8°C being ideal.[5] The free base is known to be light and air sensitive, and the hydrochloride salt should be treated with the same precaution.
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Stability: As an aniline derivative, the compound is susceptible to oxidation, which can lead to discoloration (from white/off-white to brown). The presence of the electron-donating methoxy group can increase this susceptibility. The hydrochloride salt form offers greater stability against aerial oxidation compared to the free base.
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Safe Handling: Researchers must consult the latest Safety Data Sheet (SDS) before handling this compound. Based on the hazard profile of the free base and related anilines, the following precautions are mandatory:[7][8]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses or goggles.
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]
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Avoid Contact: Prevent contact with skin, eyes, and clothing.[8] In case of contact, rinse the affected area immediately and thoroughly with water.[7]
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Toxicity: The free base is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It causes skin and serious eye irritation.[7] The hydrochloride salt should be assumed to have a similar hazard profile.
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Conclusion
3-Iodo-4-methoxyaniline hydrochloride is a valuable chemical intermediate whose effective use is predicated on a solid understanding of its physical properties. This guide has detailed its chemical identity, core physical characteristics, and expected spectroscopic signatures. By providing validated, step-by-step protocols for property determination, we empower researchers to independently verify these attributes and ensure the quality of their materials. Adherence to the outlined storage and safety protocols is essential for maintaining the compound's integrity and ensuring a safe laboratory environment.
References
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LookChem. (n.d.). Cas 74587-12-5, 3-IODO-4-METHOXYANILINE. Retrieved from [Link]
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Crysdot LLC. (n.d.). 3-Iodo-4-methoxyaniline hydrochloride. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-Iodo-4-methoxyaniline hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 3-Iodo-4-methoxyaniline. Retrieved from [Link]
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